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Introduction
Dibutyl disulfide (CAS 629-45-8) is a volatile organosulfur compound that plays a significant

role as a flavoring agent in the food industry and as a fragrance component in various

consumer products.[1] Its characteristic sulfurous, alliaceous (onion/garlic-like), and slightly

green aroma profile makes it a valuable ingredient for creating savory and vegetable-like notes.

[2] This document provides detailed application notes, experimental protocols, and relevant

data for the use of dibutyl disulfide in research and development.

Regulatory Status
Dibutyl disulfide is listed by the Flavor and Extract Manufacturers Association (FEMA) and is

considered Generally Recognized as Safe (GRAS) for its intended use as a flavoring

substance.[3][4][5][6]

FEMA Number: 4577[3][4][6]

Sensory Properties and Applications
Dibutyl disulfide is characterized by a potent and diffusive sulfurous odor. Its flavor profile is

described as green, vegetative, and alliaceous, reminiscent of onion and garlic.[2] Due to its

high odor strength, it is typically used at very low concentrations.
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In the Food Industry
Dibutyl disulfide is primarily used in savory flavor formulations to impart or enhance onion,

garlic, and cooked meat notes. Its natural occurrence in cooked beef, cabbage, and some

mushrooms underscores its importance in creating authentic savory profiles.[2] It is particularly

effective in processed foods such as soups, sauces, gravies, and snack seasonings. The

typical usage levels for the related compound, dibutyl sulfide, in various food categories are

presented in Table 1. While specific data for dibutyl disulfide is limited, these values provide a

useful starting point for formulation.

In the Fragrance Industry
In fragrances, dibutyl disulfide can be used to introduce unique green and savory nuances. It

can add complexity to certain floral and herbal compositions, providing a natural and vegetative

character.[2]

Quantitative Data
A summary of the key quantitative data for dibutyl disulfide and the related dibutyl sulfide is

provided in Table 1 and Table 2 for easy comparison and reference.

Table 1: Physicochemical and Regulatory Information for Dibutyl Disulfide
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Property Value Reference(s)

Chemical Name Dibutyl disulfide [6]

CAS Number 629-45-8 [6]

Molecular Formula C₈H₁₈S₂ [6]

Molecular Weight 178.36 g/mol

Appearance Colorless to pale yellow liquid [7]

Boiling Point 229-233 °C

Density 0.938 g/mL at 25 °C

Flash Point 93 °C (199.4 °F)

Solubility
Insoluble in water, soluble in

alcohol
[7]

FEMA Number 4577 [3][4][6]

Table 2: Sensory Threshold and Typical Use Levels

Parameter Value Reference(s)

Odor Recognition Threshold

(for Dibutyl Sulfide)
0.88 ppb (in water) [8]

Typical Use Level in Soft

Confection and Bakery
0.6 ppm (for Dibutyl Sulfide) [2]

Typical Use Level in Desserts,

Beverages, and Frozen Dairy
0.4 ppm (for Dibutyl Sulfide) [2]

Experimental Protocols
Synthesis of Dibutyl Disulfide (Laboratory Scale)
This protocol describes a common method for the synthesis of symmetrical disulfides from the

corresponding alkyl halide.
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Materials:

1-Bromobutane

Sodium sulfide nonahydrate (Na₂S·9H₂O)

Elemental sulfur (S)

Ethanol

Deionized water

Diethyl ether

Anhydrous magnesium sulfate

Round-bottom flask with reflux condenser and magnetic stirrer

Dropping funnel

Separatory funnel

Rotary evaporator

Procedure:

Preparation of Sodium Disulfide Solution: In the round-bottom flask, dissolve sodium sulfide

nonahydrate in a mixture of ethanol and water.

Add elemental sulfur to the solution and heat the mixture to reflux with vigorous stirring until

the sulfur is completely dissolved, forming a clear, reddish-brown solution of sodium

disulfide.

Reaction with 1-Bromobutane: Cool the sodium disulfide solution slightly and add 1-

bromobutane dropwise from the dropping funnel while maintaining a gentle reflux.

After the addition is complete, continue to heat the reaction mixture under reflux with stirring

for 2-3 hours.
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Work-up and Purification:

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

Extract the aqueous layer three times with diethyl ether.

Combine the organic extracts and wash them sequentially with deionized water and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the

solution using a rotary evaporator to obtain crude dibutyl disulfide.

Purification (Optional): The crude product can be further purified by vacuum distillation.
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Caption: Workflow for the laboratory synthesis of dibutyl disulfide.
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Quality Control: Analysis by Gas Chromatography-Mass
Spectrometry (GC-MS)
This protocol is adapted for the analysis of dibutyl disulfide in a flavor concentrate.

Instrumentation:

Gas chromatograph coupled with a mass spectrometer (GC-MS)

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

Injector: Split/Splitless

Carrier Gas: Helium

GC-MS Parameters:

Parameter Value

Inlet Temperature 250 °C

Injection Volume 1 µL

Split Ratio 50:1

Carrier Gas Flow Rate 1.0 mL/min (constant flow)

Oven Temperature Program

Initial: 50 °C, hold for 2 minRamp 1: 10 °C/min

to 150 °CRamp 2: 20 °C/min to 280 °C, hold for

5 min

MS Transfer Line Temp. 280 °C

Ion Source Temperature 230 °C

Ionization Mode Electron Ionization (EI) at 70 eV

Mass Scan Range m/z 40-400

Sample Preparation:
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Prepare a 1% solution of the dibutyl disulfide flavor concentrate in a suitable solvent (e.g.,

ethanol or dichloromethane).

Vortex the solution to ensure homogeneity.

Inject 1 µL of the solution into the GC-MS system.

Data Analysis:

Identify the dibutyl disulfide peak based on its retention time and mass spectrum. The

mass spectrum should show a characteristic molecular ion peak (m/z 178) and

fragmentation pattern.

Quantify the purity of the sample by comparing the peak area of dibutyl disulfide to the total

peak area of all components in the chromatogram.

Flavor Concentrate Sample Dilute in Solvent (1%) Inject 1 µL into GC-MS GC Separation (DB-5ms column) Electron Ionization (70 eV) Mass Spectrometry (m/z 40-400) Data Analysis (Retention Time & Mass Spectrum) Purity Assessment

Click to download full resolution via product page

Caption: Workflow for GC-MS analysis of dibutyl disulfide.

Sensory Evaluation Protocol: Triangle Test
This protocol is designed to determine if a perceptible difference exists between two samples,

for example, a food product with and without added dibutyl disulfide.

Materials:

Two sample variations (A: control, B: with added dibutyl disulfide)

Identical, odor-free sample containers

Random three-digit codes

Water and unsalted crackers for palate cleansing
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Sensory panel of at least 20-30 trained or consumer panelists

Isolated, well-ventilated sensory booths

Procedure:

Sample Preparation: Prepare the control sample (A) and the test sample (B) with the desired

concentration of dibutyl disulfide. Ensure both samples are at the same temperature.

Coding and Presentation: For each panelist, present three coded samples. Two samples will

be identical (e.g., A, A, B or B, B, A), and one will be different. The order of presentation

should be randomized for each panelist.

Panelist Instructions: Instruct panelists to evaluate the samples from left to right. They should

be asked to identify the sample that is different from the other two.

Palate Cleansing: Panelists should rinse their mouths with water and eat a small piece of an

unsalted cracker between sample sets.

Data Collection: Record the number of correct responses.

Data Analysis: Determine if a statistically significant difference exists between the samples

using a binomial test or a chi-squared test with the appropriate statistical tables for triangle

tests.

Signaling Pathway of Olfactory Perception
The perception of volatile sulfur compounds like dibutyl disulfide is initiated by their

interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in

the nasal epithelium. This interaction triggers a G-protein coupled signaling cascade. While the

specific receptor for dibutyl disulfide is not definitively identified, the general pathway for

odorant perception is well-established. Furthermore, studies on other sulfur compounds

suggest the involvement of metal ions, such as copper, in modulating the response of certain

olfactory receptors. For instance, the human olfactory receptor OR2T11 has been shown to be

involved in the perception of thiols, and its activation is dependent on the presence of copper

ions.[9][10]
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Caption: General signaling pathway for olfactory perception of odorants.
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Stability and Interactions
Dibutyl disulfide, like other disulfide compounds, can undergo chemical reactions in a food

matrix, particularly during processing and storage. It can interact with proteins through

sulfhydryl-disulfide interchange reactions, which may lead to a decrease in the perceived

aroma intensity and the formation of other volatile compounds, such as 1-butanethiol.[11] The

stability of dibutyl disulfide can be influenced by factors such as pH, temperature, and the

presence of other reactive components in the food system. Thermal degradation can also

occur, potentially leading to the formation of other sulfur-containing compounds.[12] Further

research is needed to fully elucidate the stability of dibutyl disulfide under various food

processing conditions.

Conclusion
Dibutyl disulfide is a potent and versatile flavoring and fragrance ingredient that, when used

judiciously, can significantly contribute to the development of complex and appealing savory

and green aroma profiles. A thorough understanding of its sensory properties, regulatory

status, and chemical behavior in different matrices is crucial for its effective application in

product development. The protocols provided herein offer a foundation for researchers and

scientists to explore the potential of this impactful aroma chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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